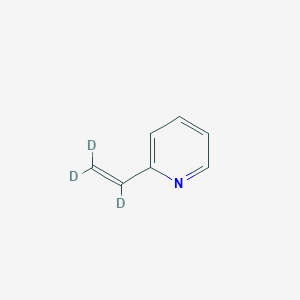![molecular formula C82H108N18O20S2 B13831768 [Tyr1]-Somatostatin](/img/structure/B13831768.png)
[Tyr1]-Somatostatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Tyr1]-Somatostatin is a synthetic analog of the naturally occurring peptide hormone somatostatin. Somatostatin is known for its inhibitory effects on the secretion of several other hormones, including growth hormone, insulin, and glucagon. The modification at the first position with tyrosine ([Tyr1]) enhances its stability and receptor affinity, making it a valuable tool in both research and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Tyr1]-Somatostatin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
[Tyr1]-Somatostatin can undergo various chemical reactions, including:
Oxidation: The methionine residue in somatostatin can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Specific amino acids can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard amino acid derivatives used in SPPS.
Major Products
The major products of these reactions include oxidized, reduced, or substituted forms of this compound, each with distinct biochemical properties .
Aplicaciones Científicas De Investigación
[Tyr1]-Somatostatin has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigates the role of somatostatin in cellular signaling and hormone regulation.
Medicine: Explores therapeutic potentials in treating hormone-related disorders and certain types of cancer.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
[Tyr1]-Somatostatin exerts its effects by binding to somatostatin receptors (SSTRs) on the surface of target cells. This binding inhibits the release of various hormones and neurotransmitters. The molecular targets include:
Growth Hormone: Inhibition of growth hormone release from the pituitary gland.
Insulin and Glucagon: Regulation of insulin and glucagon secretion from the pancreas.
Neurotransmitters: Modulation of neurotransmitter release in the central nervous system.
Comparación Con Compuestos Similares
Similar Compounds
Octreotide: Another somatostatin analog with a longer half-life.
Lanreotide: Similar to octreotide but with different pharmacokinetic properties.
Pasireotide: A newer analog with broader receptor affinity.
Uniqueness
[Tyr1]-Somatostatin is unique due to its specific modification at the first position with tyrosine, which enhances its stability and receptor binding affinity compared to other analogs .
Conclusion
This compound is a valuable compound in both research and therapeutic contexts. Its enhanced stability and receptor affinity make it a powerful tool for studying hormone regulation and developing new treatments for hormone-related disorders.
Propiedades
Fórmula molecular |
C82H108N18O20S2 |
|---|---|
Peso molecular |
1730.0 g/mol |
Nombre IUPAC |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C82H108N18O20S2/c1-45(102)68-80(117)96-60(37-49-22-10-5-11-23-49)77(114)100-69(46(2)103)81(118)97-63(42-101)78(115)98-65(82(119)120)44-122-121-43-64(89-67(106)41-88-70(107)54(85)34-50-28-30-52(104)31-29-50)79(116)91-56(26-14-16-32-83)71(108)95-62(39-66(86)105)76(113)93-58(35-47-18-6-3-7-19-47)73(110)92-59(36-48-20-8-4-9-21-48)74(111)94-61(38-51-40-87-55-25-13-12-24-53(51)55)75(112)90-57(72(109)99-68)27-15-17-33-84/h3-13,18-25,28-31,40,45-46,54,56-65,68-69,87,101-104H,14-17,26-27,32-39,41-44,83-85H2,1-2H3,(H2,86,105)(H,88,107)(H,89,106)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,111)(H,95,108)(H,96,117)(H,97,118)(H,98,115)(H,99,109)(H,100,114)(H,119,120)/t45-,46-,54+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,68+,69+/m1/s1 |
Clave InChI |
HTAVEOUQMYLKNB-RQJOHNKKSA-N |
SMILES isomérico |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |
SMILES canónico |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl octadecanoate](/img/structure/B13831708.png)



![[(3aS,6S,6aR)-6a-methyl-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B13831730.png)


![4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13831764.png)



